ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate
Description
Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate (CAS: 1356641-11-6, molecular formula: C₈H₁₀N₄O₂, molecular weight: 194.19 g/mol) is a pyrazole-based derivative featuring a cyano group at position 4, an imino group at position 5, and an ethyl acetate moiety at position 1 of the pyrazole ring . Its structure combines electron-withdrawing substituents (cyano and imino) with a flexible ester group, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-(5-amino-4-cyanopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-14-7(13)5-12-8(10)6(3-9)4-11-12/h4H,2,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSNKNRHCAMPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Ethyl 3-Cyanoacetoacetate with Hydrazine Hydrate
Ethyl 3-cyanoacetoacetate, synthesized via Claisen condensation of ethyl cyanoacetate with acetyl chloride, undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux. The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack of hydrazine to form the pyrazole ring. The 5-imino group arises from tautomerization of the intermediate hydrazone.
Typical Conditions :
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Time: 6–8 hours
- Yield: 60–65%
The product is purified via recrystallization from ethanol-water mixtures. Infrared (IR) spectroscopy confirms the presence of C≡N (2250 cm⁻¹) and C=O (1720 cm⁻¹) stretches, while nuclear magnetic resonance (NMR) reveals characteristic signals for the pyrazole protons (δ 6.8–7.2 ppm) and ethyl ester group (δ 1.2–1.4 ppm).
Rh-Catalyzed C-H Activation and Annulation
Rhodium-catalyzed C-H activation has emerged as a powerful tool for constructing nitrogen-containing heterocycles. This method enables direct functionalization of preformed pyrazole intermediates.
Synthesis via Pyrazole-Alkyne Coupling
A two-step protocol involves:
- Preparation of 4-cyano-5-imino-2,5-dihydro-1H-pyrazole via cyclocondensation.
- Rh(III)-catalyzed coupling with ethyl propiolate.
The reaction employs [Cp*RhCl₂]₂ (5 mol%) and Cu(OAc)₂ (2 equiv) in dichloroethane at 100°C. The mechanism involves pyrazole-directed C-H activation, alkyne insertion, and reductive elimination to form the acetamide side chain.
Optimized Parameters :
- Catalyst: [Cp*RhCl₂]₂
- Oxidant: Cu(OAc)₂
- Solvent: 1,2-Dichloroethane
- Yield: 72–78%
This method offers excellent regioselectivity and functional group tolerance, making it suitable for derivatives with electron-withdrawing substituents.
Transition Metal-Free Iodocyclization
Recent advances in halogen-mediated cyclization provide cost-effective alternatives to metal catalysis.
I₂-Mediated Cyclization of Propargyl Hydrazines
N-Propargyl-N′-cyano-hydrazines undergo iodocyclization in the presence of I₂ and K₂CO₃ in acetonitrile. The reaction forms the pyrazole core while introducing the 4-cyano group via in situ nucleophilic substitution. Subsequent esterification with ethyl bromoacetate completes the synthesis.
Key Observations :
- Iodine acts as both cyclizing agent and electrophile.
- Base: K₂CO₃ (2 equiv)
- Solvent: Acetonitrile
- Yield: 55–60%
This method avoids transition metals but requires strict control of stoichiometry to prevent over-iodination.
Post-cyclization nitrile introduction offers flexibility in positioning the cyano group.
Sandmeyer-Type Cyanation
Diazotization of 5-amino-1H-pyrazole derivatives followed by treatment with CuCN/KCN in aqueous HCl introduces the cyano group at the 4-position. The ethyl acetate moiety is appended via alkylation with ethyl bromoacetate in DMF using NaH as base.
Critical Steps :
- Diazonium salt stability: Reactions conducted at 0–5°C.
- Alkylation efficiency: >90% conversion under anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | Ethyl 3-cyanoacetoacetate | Hydrazine hydrate | 60–65 | 95 |
| Rh-Catalyzed | Preformed pyrazole | [Cp*RhCl₂]₂, Cu(OAc)₂ | 72–78 | 98 |
| Iodocyclization | N-Propargyl hydrazine | I₂, K₂CO₃ | 55–60 | 92 |
| Sandmeyer Cyanation | 5-Aminopyrazole | NaNO₂, CuCN | 50–55 | 90 |
Advantages and Limitations :
- Cyclocondensation : Simple setup but limited functional group compatibility.
- Rh-Catalyzed : High yields and selectivity; expensive catalysts.
- Iodocyclization : Cost-effective; moderate yields.
- Sandmeyer : Flexible nitrile positioning; multi-step sequence.
Mechanistic Insights and Spectral Characterization
Cyclocondensation Mechanism
Spectroscopic Fingerprints
- IR : ν(C≡N) = 2245–2255 cm⁻¹, ν(C=O) = 1715–1725 cm⁻¹.
- ¹H NMR : Ethyl quartet (δ 4.1–4.3 ppm), pyrazole H-3 (δ 6.7 ppm).
- ¹³C NMR : C≡N (δ 118 ppm), C=O (δ 170 ppm).
Chemical Reactions Analysis
Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The cyano and imino groups are key functional groups that participate in binding interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Substituent Effects
The compound’s pyrazole core distinguishes it from imidazole-based analogs (e.g., ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate, ). However, its closest analogs are pyrazole derivatives with variations in substituents, heterocyclic appendages, and functional groups. Key comparisons include:
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The target compound’s cyano and imino groups contrast with electron-donating substituents like methoxy () or hydroxyl (). These differences influence electronic properties, solubility, and reactivity .
- Steric effects : Bulky substituents (e.g., 4,4-dimethyl in ) reduce conformational flexibility compared to the target compound’s compact structure .
Key Observations :
- Solvent and base dependence: Polar aprotic solvents (e.g., DMF) and strong bases (NaH) enable efficient alkylation (), while ethanolic NaOH favors nucleophilic substitution ().
- Reaction time: Shorter times (3–6 h) in acetic acid () vs. 8 h in ethanolic NaOH () reflect differing reaction mechanisms.
Physicochemical and Spectroscopic Properties
Functional groups significantly alter spectroscopic profiles:
Key Observations :
Biological Activity
Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate, a compound with the molecular formula and CAS number 1356641-11-6, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from multiple sources to provide a comprehensive overview of its antimicrobial, antiviral, and cytotoxic properties.
- Molecular Weight : 194.19 g/mol
- Molecular Structure : The compound features a pyrazole ring substituted with a cyano group and an imino group, contributing to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and related derivatives. For instance:
- In Vitro Evaluation : In a study evaluating various pyrazole derivatives, compounds exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives .
- Mechanism of Action : The compounds demonstrated not only bactericidal effects but also the ability to inhibit biofilm formation, which is crucial in treating chronic infections. The inhibition percentages were notably higher than those observed with standard antibiotics like Ciprofloxacin .
- Synergistic Effects : The tested derivatives showed synergistic activity when combined with Ciprofloxacin and Ketoconazole, leading to reduced MIC values and enhanced efficacy against resistant strains .
Antiviral Activity
The potential antiviral properties of this compound have also been explored:
- HCV Inhibition : In studies focusing on hepatitis C virus (HCV), similar pyrazole derivatives were identified as inhibitors of the HCV p7 channel activity. This suggests that modifications to the pyrazole structure could yield effective antiviral agents .
Cytotoxicity and Selectivity
Cytotoxicity studies are essential for assessing the safety profile of any new compound:
- Hemolytic Activity : The hemolytic activity of the derivatives was low, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile compared to Triton X-100 (a known hemolytic agent) .
- Non-Cytotoxicity : The compounds exhibited non-cytotoxic effects with IC50 values greater than 60 μM, suggesting that they may be safe for further development in therapeutic applications .
Summary of Biological Activities
| Activity Type | Target Organisms/Pathogens | Observations | MIC Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition of growth; biofilm reduction | 0.22 - 0.25 μg/mL |
| Antiviral | HCV | Inhibition of p7 channel activity | Not specified |
| Cytotoxicity | Human erythrocytes | Low hemolytic activity | % Lysis: 3.23% - 15.22% |
Case Studies and Research Findings
Several case studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study conducted on various pyrazole derivatives demonstrated that structural modifications influenced their antimicrobial potency, with some derivatives exhibiting superior activity against resistant bacterial strains .
- Synergistic Combinations : Research indicated that combining these compounds with existing antibiotics could enhance their effectiveness against difficult-to-treat infections, providing a promising avenue for developing new therapeutic strategies .
- Pharmacological Potential : The compound's ability to act as a DNA gyrase and dihydrofolate reductase inhibitor highlights its potential in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate, and how are impurities controlled?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, reactions involving pyrazole precursors (e.g., hydrazine derivatives) and cyanoacetate esters in solvents like 1,4-dioxane with triethylamine as a catalyst . Impurity control involves chromatographic purification (e.g., silica gel column chromatography) and spectroscopic validation (NMR, IR) to confirm structural integrity. Reaction conditions (temperature, stoichiometry) are optimized to minimize byproducts like unreacted intermediates or hydrolysis derivatives .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
- Methodological Answer :
- ¹H/¹³C NMR : The pyrazole ring protons appear as distinct singlets (δ 6.5–7.5 ppm), while the cyano group (C≡N) is confirmed via IR (~2200 cm⁻¹). The ester carbonyl (C=O) resonates at ~170 ppm in ¹³C NMR .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., C₈H₈N₆O₂, m/z ≈ 220.08) .
- Differentiation from analogs relies on shifts in pyrazole substituents (e.g., allyloxy or bromo groups alter splitting patterns) .
Advanced Research Questions
Q. What computational strategies are employed to optimize reaction pathways for this compound, and how do they address experimental inefficiencies?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics, reducing trial-and-error experimentation. For instance, reaction path searches identify optimal intermediates (e.g., azide or triazole derivatives) and guide solvent/base selection. Feedback loops integrating experimental data (e.g., yields, byproducts) refine computational models, accelerating reaction design .
Q. How can contradictions in biological activity data for pyrazole derivatives be resolved, particularly for anticancer applications?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, concentration ranges). Standardization methods include:
- Dose-Response Curves : IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to assess selectivity.
- Target Validation : Molecular docking studies to confirm interactions with enzymes (e.g., kinases) or receptors.
- Metabolic Stability : Microsomal assays to rule out false positives from compound degradation .
Q. What experimental design principles are critical for scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Fractional factorial designs optimize parameters (temperature, solvent ratio, catalyst loading) with minimal runs .
- Process Control : In-line monitoring (e.g., FTIR, HPLC) detects deviations in real time.
- Scale-Dependent Factors : Mixing efficiency and heat transfer are prioritized in reactor design (e.g., continuous flow vs. batch) .
Methodological Challenges and Solutions
Q. How are tautomeric forms (e.g., imino vs. amino) of the pyrazole core characterized, and what impact do they have on reactivity?
- Methodological Answer :
- Tautomer Identification : X-ray crystallography or NOESY NMR resolves tautomeric equilibria. For example, the 5-imino group may tautomerize to an amino form under acidic conditions, altering nucleophilicity .
- Reactivity Impact : Tautomers influence regioselectivity in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition with alkynes) .
Q. What strategies mitigate degradation during storage or handling of this hygroscopic compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
